N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)naphthalene-1-carboxamide
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Overview
Description
N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)naphthalene-1-carboxamide is a complex organic compound that belongs to the class of benzoxazines. This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a naphthalene carboxamide moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)naphthalene-1-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of a suitable naphthalene derivative with a benzoxazine precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. For instance, the reaction may be carried out in the presence of an acid catalyst such as sulfuric acid or a base catalyst like sodium hydroxide, depending on the desired reaction pathway .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the required production volume, cost, and environmental considerations. Industrial synthesis often employs automated systems to ensure precise control over reaction parameters, thereby optimizing yield and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the specific reaction and desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted benzoxazine-naphthalene compounds .
Scientific Research Applications
N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)naphthalene-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Medicine: Research has explored its potential as a therapeutic agent due to its biological activity.
Mechanism of Action
The mechanism by which N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)naphthalene-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoxazine derivatives and naphthalene carboxamides, such as:
- 4-hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl glucoside
- 4-hydroxy-2-quinolones
- N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-fluorobenzamide .
Uniqueness
What sets N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)naphthalene-1-carboxamide apart is its specific combination of functional groups, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications in various scientific fields .
Properties
Molecular Formula |
C23H22N2O3 |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-(4-butyl-3-oxo-1,4-benzoxazin-6-yl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C23H22N2O3/c1-2-3-13-25-20-14-17(11-12-21(20)28-15-22(25)26)24-23(27)19-10-6-8-16-7-4-5-9-18(16)19/h4-12,14H,2-3,13,15H2,1H3,(H,24,27) |
InChI Key |
BXNNAAUUHUANGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)COC2=C1C=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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